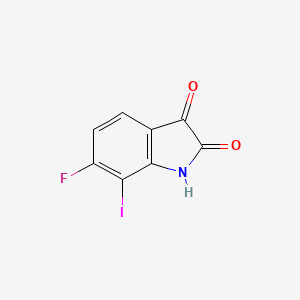

6-fluoro-7-iodo-1H-indole-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H3FINO2 |

|---|---|

Molecular Weight |

291.02 g/mol |

IUPAC Name |

6-fluoro-7-iodo-1H-indole-2,3-dione |

InChI |

InChI=1S/C8H3FINO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) |

InChI Key |

QIYBDNPZUAKOTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=O)N2)I)F |

Origin of Product |

United States |

Synthesis of 6 Fluoroisatin Via Sandmeyer Condensation

The Sandmeyer isatin (B1672199) synthesis is a widely used method that typically involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized in strong acid to the isatin. nih.govsynarchive.com For the synthesis of 6-fluoroisatin (B1297172), the starting material would be 4-fluoroaniline (B128567).

The optimization of this process often focuses on the cyclization step, where factors such as the choice of acid, reaction temperature, and reaction time can significantly influence the yield.

Table 1: Optimization of the Cyclization of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide to 6-Fluoroisatin

| Entry | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Conc. H₂SO₄ | 70 | 2 | 65 |

| 2 | Conc. H₂SO₄ | 80 | 1 | 72 |

| 3 | Conc. H₂SO₄ | 90 | 0.5 | 70 |

| 4 | Polyphosphoric Acid (PPA) | 80 | 1.5 | 78 |

| 5 | Methanesulfonic Acid | 80 | 1 | 75 |

This table is a representative example based on general principles of isatin synthesis optimization and does not reflect a specific literature report for this exact transformation.

As indicated in the table, polyphosphoric acid (PPA) may offer improved yields compared to sulfuric acid, potentially due to its dehydrating properties and ability to facilitate the intramolecular electrophilic substitution required for cyclization. The temperature and reaction time are also critical parameters that need to be balanced to ensure complete reaction without promoting side reactions or decomposition.

Synthesis of 6 Fluoroisatin Via Stolle Synthesis

The Stolle synthesis provides an alternative route to isatins, particularly for N-substituted derivatives, by reacting an aniline (B41778) with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid. wikipedia.orgdergipark.org.tr For the synthesis of 6-fluoroisatin (B1297172), 4-fluoroaniline (B128567) would be acylated with oxalyl chloride, followed by an intramolecular Friedel-Crafts acylation.

Optimization of the Stolle synthesis typically revolves around the choice of Lewis acid catalyst and the solvent.

Table 2: Optimization of the Stolle Cyclization for the Synthesis of 6-Fluoroisatin

| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

| 1 | AlCl₃ | CS₂ | 45 | 68 |

| 2 | AlCl₃ | Dichloromethane | 40 | 70 |

| 3 | TiCl₄ | Dichloromethane | 25 | 75 |

| 4 | BF₃·OEt₂ | Dichloromethane | 25 | 72 |

This table is a representative example based on general principles of the Stolle synthesis and does not reflect a specific literature report for this exact transformation.

Titanium tetrachloride (TiCl₄) can sometimes be a more effective catalyst than aluminum chloride (AlCl₃) for the cyclization of electron-deficient anilides, potentially leading to higher yields under milder conditions. dergipark.org.tr The choice of solvent is also crucial, with chlorinated solvents often being preferred.

Regioselective Iodination of 6 Fluoroisatin

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While specific experimental NMR data for this compound is not extensively published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds. High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for confirming the molecular structure.

¹H NMR: The spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the benzene (B151609) ring. The N-H proton of the indole (B1671886) ring will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The spectrum would display eight distinct signals for the eight carbon atoms in the molecule, including two carbonyl carbons at the C2 and C3 positions, and six aromatic carbons. The carbons bonded to fluorine and iodine will show characteristic shifts and coupling. Specifically, the carbon attached to the fluorine atom (C6) will exhibit a large one-bond C-F coupling constant.

¹⁹F NMR: A single resonance is expected for the fluorine atom at the C6 position.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 10.0 - 12.0 | br s | N-H proton |

| ¹H | 7.0 - 8.0 | m | Two aromatic protons (H4, H5) |

| ¹³C | ~180 | s | C=O (ketone) |

| ¹³C | ~160 | s | C=O (amide) |

| ¹³C | 90 - 160 | m | Six aromatic carbons |

| ¹⁹F | -110 to -130 | s | Fluorine at C6 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy provides direct information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A sharp peak around 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration. Two distinct and strong absorption bands in the region of 1700-1750 cm⁻¹ are characteristic of the C=O stretching vibrations of the dione (B5365651) functionality (ketone and lactam). The C-F and C-I stretching vibrations would appear in the fingerprint region, typically around 1200-1000 cm⁻¹ and 600-500 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds, providing further confirmation of the molecular structure.

Table 2: Expected Characteristic Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| N-H | 3200 - 3400 | Stretch |

| C=O (ketone) | ~1745 | Stretch |

| C=O (lactam) | ~1730 | Stretch |

| C=C (aromatic) | 1450 - 1600 | Stretch |

| C-F | 1000 - 1200 | Stretch |

| C-I | 500 - 600 | Stretch |

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is crucial for unequivocally confirming the molecular formula of this compound, which is C₈H₃FINO₂. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish it from other compounds with the same nominal mass. Analysis of the fragmentation pattern in techniques like electron ionization (EI) mass spectrometry would reveal characteristic losses of small molecules such as carbon monoxide (CO), which is a typical fragmentation pathway for isatin (B1672199) derivatives.

Table 3: Predicted Mass Spectrometry Data

| Species | Formula | Predicted m/z (Monoisotopic) | Notes |

| [M]⁺ | C₈H₃FINO₂ | 290.9247 | Molecular Ion |

| [M-CO]⁺ | C₇H₃FINO | 262.9298 | Loss of one CO molecule |

| [M-2CO]⁺ | C₆H₃FIN | 234.9349 | Loss of two CO molecules |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. Based on studies of closely related halogenated isatins, such as 6-iodo-1H-indole-2,3-dione, a detailed crystal structure for the title compound can be anticipated. iucr.orgresearchgate.net

The fused bicyclic core of this compound is expected to be nearly planar. In the analogous compound 6-iodo-1H-indole-2,3-dione, the molecule is almost planar, with a root-mean-square deviation from planarity of just 0.019 Å for all non-hydrogen atoms. iucr.orgresearchgate.net A similar high degree of planarity is expected for the 6-fluoro-7-iodo derivative, with bond lengths and angles comparable to those of the parent isatin molecule. researchgate.net

In the solid state, isatin derivatives typically form robust supramolecular structures through non-covalent interactions. It is anticipated that molecules of this compound will form inversion dimers through pairs of N—H⋯O hydrogen bonds, creating a characteristic R₂²(8) ring motif. iucr.orgresearchgate.net This is a common structural feature observed across many isatin analogs. researchgate.net

Furthermore, these dimers are expected to be linked by halogen-oxygen (I⋯O) interactions. In 6-iodo-1H-indole-2,3-dione, these I⋯O contacts are measured at 3.078 Å, connecting the dimers into infinite chains. iucr.orgresearchgate.net This type of halogen bond is a significant directional force in the crystal packing of iodo-substituted aromatic compounds. iucr.org

The planar nature of the indole ring system facilitates π-π stacking interactions, which are crucial for building the three-dimensional crystal lattice. In the crystal structure of 6-iodo-1H-indole-2,3-dione, the planar molecules engage in parallel slipped π–π interactions. iucr.orgresearchgate.net These interactions are characterized by an intercentroid distance of 3.594 Å, an interplanar distance of 3.379 Å, and a slippage of 1.243 Å. iucr.orgresearchgate.net The combination of the hydrogen-bonded dimer formation, halogen-oxygen contacts, and π-π stacking interactions results in a highly organized and stable three-dimensional network. iucr.orgresearchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

The electronic structure and photophysical properties of this compound are fundamentally determined by the arrangement of its chromophoric and auxochromic groups. The core chromophore is the 1H-indole-2,3-dione (isatin) moiety, which features a conjugated system involving the benzene ring and the α-dicarbonyl functions. The electronic absorption and emission characteristics of this system are modulated by the presence of the fluoro and iodo substituents on the aromatic ring.

While specific experimental spectral data for this compound are not extensively documented in publicly accessible literature, its photophysical behavior can be inferred from the well-established properties of the isatin scaffold and the known effects of halogen substituents.

Electronic Absorption Spectroscopy (UV-Vis)

The UV-visible absorption spectrum of the parent isatin molecule in various solvents typically exhibits multiple absorption bands. researchgate.net These bands are attributed to different electronic transitions within the molecule. The high-energy bands, usually found in the ultraviolet region (240-300 nm), are assigned to π → π* transitions associated with the aromatic benzene ring and the conjugated dicarbonyl system. researchgate.net A lower intensity, longer wavelength band, often appearing in the visible region (around 420 nm), is characteristic of an n → π* transition involving the non-bonding lone pair electrons of the carbonyl oxygen atoms. researchgate.net

The introduction of halogen atoms at the 6- and 7-positions of the isatin ring is expected to modify these absorption characteristics through a combination of inductive and resonance effects. A comprehensive theoretical study on various halogenated derivatives of isatin, utilizing Time-Dependent Density Functional Theory (TD-DFT), provides insight into these influences. jetir.org Halogenation can significantly impact the stability, electronic structure, and optical properties of isatin derivatives. jetir.org

Fluorine (at C6): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can lower the energy of the σ orbitals. It also possesses a +R (resonance) effect due to its lone pairs, which can donate electron density to the aromatic ring. The interplay of these effects can lead to shifts in the absorption maxima.

Iodine (at C7): Iodine is less electronegative than fluorine but is more polarizable. Its inductive effect is weaker, but it can still influence the electronic distribution. The larger size and diffuse orbitals of iodine can lead to more significant orbital overlap and potentially cause bathochromic (red) shifts in the absorption spectra compared to lighter halogens.

Computational studies on other halogenated isatins have shown that substitution can alter the HOMO-LUMO energy gap, which is directly related to the electronic absorption energy. jetir.org For instance, substitutions on the isatin ring have been shown to decrease the HOMO-LUMO energy gap, leading to less stable but often more colorful compounds. jetir.org

Detailed Research Findings from Related Compounds

The UV-visible spectrum of unsubstituted isatin shows distinct absorption maxima. The positions of these peaks are solvent-dependent, indicating that the n → π* transition possesses some charge-transfer character. researchgate.net

| Compound | Solvent | λ_max (nm) (π → π) | λ_max (nm) (π → π) | λ_max (nm) (n → π*) |

| Isatin | Ethanol | 249 | 296 | 420 |

This table is generated based on data for the parent isatin compound to provide a reference framework. researchgate.net

For this compound, it is anticipated that the combined electronic effects of the two different halogens would result in a complex modulation of the absorption spectrum relative to the parent compound. The strong inductive effect of fluorine at the 6-position and the heavy atom effect of iodine at the 7-position would likely lead to noticeable shifts in the π → π* and n → π* transition energies.

Electronic Emission Spectroscopy (Fluorescence)

Isatin and its derivatives are known to exhibit fluorescence, although the quantum yields can vary significantly depending on the substitution pattern and the molecular environment. acs.org The emission properties are intrinsically linked to the electronic structure and the nature of the lowest excited state. Generally, fluorescence occurs from the lowest singlet excited state (S₁) to the ground state (S₀).

The introduction of heavy atoms like iodine often leads to a phenomenon known as the "heavy-atom effect." This effect enhances the rate of intersystem crossing (ISC), a process where the molecule transitions from a singlet excited state to a triplet excited state (T₁). Consequently, this can lead to a decrease in fluorescence intensity (quenching) and an increase in phosphorescence, which is emission from the triplet state. Therefore, it is plausible that this compound would exhibit weaker fluorescence compared to its non-iodinated counterparts due to the presence of the iodine atom at the 7-position.

Recent research has focused on designing novel isatin derivatives with enhanced fluorescence by extending the conjugated system, which can lead to a red-shift in both excitation and emission wavelengths. acs.org While detailed emission data for this compound is unavailable, the general principles of fluorescence spectroscopy suggest that its emission profile would be influenced by the dual halogen substitution, with the heavy iodine atom likely playing a dominant role in dictating the primary de-excitation pathway.

Computational and Theoretical Investigations of 6 Fluoro 7 Iodo 1h Indole 2,3 Dione

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For isatin (B1672199) and its halogenated derivatives, DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and calculate a wide range of electronic parameters. jetir.orguokerbala.edu.iq These calculations are fundamental to understanding how the introduction of fluorine and iodine atoms at the 6- and 7-positions modifies the electronic landscape of the parent indole-2,3-dione core.

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and electronic transitions of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. uokerbala.edu.iq

For halogenated isatin derivatives, the HOMO-LUMO gap is sensitive to the nature and position of the halogen substituent. uokerbala.edu.iq DFT calculations allow for the determination of these orbital energies and other global reactivity indices, which are derived from them. These indices quantify concepts like hardness, softness, electronegativity, and the electrophilicity index, providing a more detailed picture of the molecule's reactivity.

Table 1: Representative Global Reactivity Indices Calculated for Halogenated Isatin Analogs (Note: This table presents illustrative data based on studies of similar compounds to demonstrate the concepts, not specific experimental values for 6-fluoro-7-iodo-1H-indole-2,3-dione.)

| Parameter | Symbol | Formula | Expected Trend for this compound |

| HOMO Energy | EHOMO | - | Correlates with electron-donating ability |

| LUMO Energy | ELUMO | - | Correlates with electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical stability and reactivity |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added |

| Absolute Electronegativity | χ | (IP+EA)/2 | Measures the tendency to attract electrons |

| Chemical Hardness | η | (IP-EA)/2 | Measures resistance to change in electron distribution |

| Chemical Softness | S | 1/(2η) | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index | ω | χ²/(2η) | Measures the propensity to accept electrons |

The presence of a highly electronegative fluorine atom and a larger, more polarizable iodine atom on the indole (B1671886) ring is expected to significantly modulate these parameters compared to unsubstituted isatin.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. science.gov It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red-colored areas typically represent negative potential (e.g., around lone pairs of electronegative atoms), while blue areas indicate positive potential (e.g., around acidic hydrogen atoms).

For this compound, the MEP surface would be expected to show significant negative potential around the two carbonyl oxygen atoms and the fluorine atom, highlighting these as likely sites for electrophilic attack or hydrogen bond acceptance. A region of positive potential would be anticipated around the N-H proton, consistent with its role as a hydrogen bond donor. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While the indole-2,3-dione core is relatively rigid, molecular dynamics (MD) simulations can provide insights into the molecule's dynamic behavior and its interactions with its environment (e.g., solvent molecules or biological receptors). MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational landscapes and the characterization of non-covalent interactions.

In the solid state, crystal structure analyses of similar halogenated isatins reveal that intermolecular interactions like hydrogen bonding and halogen bonding play a crucial role in the crystal packing. researchgate.net For this compound, MD simulations could predict the strength and geometry of N-H···O hydrogen bonds, which typically lead to the formation of dimers. researchgate.netresearchgate.net Furthermore, simulations could explore the potential for the iodine atom to act as a halogen bond donor, forming I···O interactions, which have been observed in related iodo-substituted compounds. researchgate.net These simulations are vital for understanding how the molecule might interact with other molecules in a condensed phase or a biological system.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR, IR, UV/Vis) for Validation with Experimental Data

Quantum chemical calculations, particularly using DFT, are highly effective in predicting spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectroscopic signals. jetir.orgnih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. For this compound, these calculations would help in assigning the signals for the aromatic protons and carbons, showing the influence of the electron-withdrawing fluorine and iodine substituents on the local electronic environments.

IR Spectroscopy: The vibrational frequencies from Infrared (IR) spectroscopy can be calculated and correlated with specific molecular motions. Key vibrational modes for the isatin core include the N-H stretching and the symmetric and asymmetric stretching of the two carbonyl (C=O) groups. nih.gov The calculated frequencies for this compound would provide a theoretical basis for interpreting its experimental IR spectrum.

UV/Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict electronic transitions, which correspond to the absorption bands observed in UV/Vis spectroscopy. jetir.org These calculations can determine the wavelengths of maximum absorption (λmax) and help characterize the nature of the electronic transitions, such as n→π* or π→π*.

Influence of Halogen Substituents on Electronic Properties and Reactivity Profiles

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which lowers the electron density in the aromatic ring and reduces the energy levels of both the HOMO and LUMO. nih.gov This effect can increase the acidity of the N-H proton and influence the molecule's ability to participate in hydrogen bonding. ethernet.edu.et

Iodine: Iodine is less electronegative than fluorine but is much larger and more polarizable. While it also has an electron-withdrawing inductive effect, it can participate in a weak electron-donating resonance effect (+R) due to its lone pairs. The large size and polarizability of iodine make it a potential halogen bond donor, an interaction that can influence molecular assembly and receptor binding.

In this compound, the interplay of these effects is complex. The strong -I effect of the fluorine at position 6 and the combined effects of the iodine at position 7 will significantly impact the electron distribution on the benzene (B151609) portion of the indole ring. This modulation of the electronic structure directly influences the molecule's reactivity, stability, and potential biological activity. jetir.orgnih.gov Studies on various halogenated isatins have consistently shown that halogenation increases lipophilicity, which can enhance permeability across biological membranes. jetir.org

Reactivity and Chemical Transformations of 6 Fluoro 7 Iodo 1h Indole 2,3 Dione

Nucleophilic and Electrophilic Reactivity of the Isatin (B1672199) Core

The isatin core possesses both nucleophilic and electrophilic centers, making it a dynamic participant in a variety of chemical reactions. The nitrogen atom at the N-1 position is nucleophilic and can be readily deprotonated, while the C-3 carbonyl carbon is highly electrophilic. nih.gov The presence of a fluorine atom at the 6-position and an iodine atom at the 7-position of the benzene (B151609) ring in 6-fluoro-7-iodo-1H-indole-2,3-dione further influences this reactivity. The electron-withdrawing nature of the fluorine and iodine atoms enhances the electrophilicity of the C-3 carbonyl group, making it more susceptible to nucleophilic attack. Conversely, the nucleophilicity of the N-1 position is somewhat diminished due to the inductive effects of the halogens.

Reactions at the N-1 Position: Alkylation and Acylation Reactions

The N-1 position of the isatin ring is a common site for functionalization through alkylation and acylation reactions. researchgate.net These reactions typically proceed via deprotonation of the N-H bond by a suitable base, followed by nucleophilic attack on an alkyl or acyl halide. For this compound, the acidity of the N-H proton is expected to be increased due to the electron-withdrawing effects of the adjacent halogen atoms, facilitating its deprotonation. researchgate.net

A general scheme for the N-alkylation and N-acylation of this compound is presented below:

Table 1: N-Alkylation and N-Acylation Reactions

| Reagent | Product |

|---|---|

| Alkyl Halide (R-X) | N-Alkyl-6-fluoro-7-iodo-1H-indole-2,3-dione |

Where R represents an alkyl or aryl group and X represents a halogen.

Studies on related halogenated isatins have demonstrated that N-alkylation can be achieved using various alkyl halides in the presence of a base like sodium hydroxide. dntb.gov.uamdpi.com Similarly, N-acylation can be carried out using acyl chlorides or anhydrides. The specific conditions for these reactions with this compound would require experimental optimization.

Reactions at the Carbonyl Groups (C-2 and C-3)

The two carbonyl groups of the isatin core, particularly the C-3 carbonyl, are key sites for a variety of chemical transformations.

The C-3 carbonyl group of isatin readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. researchgate.net These reactions are often catalyzed by acid. The enhanced electrophilicity of the C-3 carbonyl in this compound is expected to facilitate these condensation reactions.

Table 2: Condensation Reactions of this compound

| Reagent | Product Type |

|---|---|

| Primary Amine (R-NH2) | Schiff Base |

The resulting Schiff bases and hydrazones are valuable intermediates for the synthesis of more complex heterocyclic systems. For instance, isatin-derived Schiff bases have been utilized in the synthesis of various bioactive compounds. researchgate.net

The electrophilic C-3 carbon of the isatin core is a key player in spiroannulation reactions, where a new ring system is fused at the C-3 position, creating a spirocyclic compound. nih.gov Various methodologies have been developed for the synthesis of spirooxindoles from isatins, often involving cycloaddition reactions. rsc.org

Furthermore, the isatin ring can undergo ring expansion reactions to form larger heterocyclic structures like quinolines and quinazolinones. These transformations often involve the reaction of the C-3 carbonyl group with bifunctional reagents. nih.govresearchgate.net The presence of the fluorine and iodine substituents on the this compound backbone can influence the course and outcome of these complex multi-step reactions.

Halogen Dance Reactions and Halogen Exchange Studies

Halogen exchange reactions, where one halogen is replaced by another, could also be a potential transformation for this molecule. However, the relative stability of the C-F and C-I bonds would dictate the feasibility of such exchanges. The C-F bond is generally much stronger and less reactive than the C-I bond, suggesting that any exchange would likely involve the iodine atom.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Derivatization

The iodine atom at the 7-position of this compound serves as an excellent handle for further functionalization via palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of aryl or vinyl substituents at the 7-position. researchgate.net

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 7-position of the isatin and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. mdpi.comorganic-chemistry.org This provides a direct route to 7-alkynyl-substituted isatins.

Heck Coupling: In a Heck reaction, the 7-iodo substituent could be coupled with an alkene in the presence of a palladium catalyst to introduce a vinyl group at this position. mdpi.com

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of novel isatin derivatives with potential applications in medicinal chemistry and materials science.

Derivatization and Structure Activity Relationship Sar Studies of 6 Fluoro 7 Iodo 1h Indole 2,3 Dione Analogues

Synthesis of Novel Derivatives through Modifications at Different Positions

The isatin (B1672199) core of 6-fluoro-7-iodo-1H-indole-2,3-dione offers several positions for chemical modification, primarily at the N-1, C-2 (carbonyl), and C-3 (carbonyl) positions, as well as through substitution of the halogen atoms on the benzene (B151609) ring.

The nitrogen atom at position 1 is a common site for derivatization. N-alkylation can be achieved using various alkylating agents under phase-transfer catalysis conditions, a method successfully employed for the synthesis of novel 5-chloroisatin (B99725) and 5-bromoisatin (B120047) derivatives. researchgate.net For instance, N-benzylation has been shown to be advantageous for the antiproliferative activity of isatin analogues. nih.gov Another strategy involves the aminomethylation of the N-1 position to create N-Mannich bases, which has been shown to increase the antimicrobial activity of halogenated isatins. nih.gov

The C-3 carbonyl group is highly reactive and a key site for introducing diversity. kashanu.ac.ir It readily undergoes condensation reactions with compounds containing a primary amino group, such as hydrazines and thiosemicarbazides, to form hydrazones and thiosemicarbazones, respectively. kashanu.ac.irnih.gov These derivatives have demonstrated a wide range of biological activities, including antiviral, tuberculostatic, and antitumor effects. nih.govnih.gov For example, a series of 5-fluoro-isatin thiosemicarbazone derivatives have been synthesized and evaluated for their biological activities. kashanu.ac.ir

Furthermore, the C-2 carbonyl group can also be a site for modification, although it is less reactive than the C-3 carbonyl. The synthesis of spirocyclic oxindoles often involves reactions at this position.

Systematic Variation of Halogen Substituents and their Positional Isomers

The nature and position of halogen substituents on the isatin ring play a crucial role in determining the biological activity of the resulting compounds. SAR studies have shown that the incorporation of halogen atoms at the C-5, C-6, or C-7 positions can enhance the anticancer activity of the isatin core. nih.gov

Systematic studies on halogenated isatins have provided valuable insights. For example, a comparative study of 5-haloisatins revealed that the presence of a halogen at the C-5 position, combined with an amino moiety at the N-1 position, led to an increase in antimicrobial activity. nih.gov In another study on C-3 substituted isatin derivatives, compounds with halogens at the C-5 position exhibited better cytotoxic activity compared to those with halogens at the C-6 position. nih.gov

The specific combination of fluorine at C-6 and iodine at C-7 in this compound is noteworthy. While fluorine is known to often enhance metabolic stability and binding affinity, iodine can participate in halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding. The synthesis of various positional isomers, such as moving the fluorine to C-4 or C-5 and the iodine to other positions, would be a logical step in exploring the SAR of this particular scaffold. The synthesis of related di-halogenated compounds, like 5,7-dibromoisatin analogs, has been reported and these compounds have been evaluated as dual inhibitors of tubulin polymerization and the Akt pathway. nih.gov Similarly, 6,7-dichloro-1H-indole-2,3-dione-3-oxime has been identified as a potent modulator of calcium-activated potassium channels. chapman.edu

Influence of Substituent Effects on Reactivity and Potential Biological Activities

The electronic properties of substituents on the isatin ring significantly influence the molecule's reactivity and its interaction with biological targets. Halogens, being electronegative, generally act as electron-withdrawing groups through an inductive effect, which can alter the reactivity of the carbonyl groups at C-2 and C-3.

The presence of a fluorine atom, the most electronegative element, at the C-6 position is expected to have a strong electron-withdrawing effect. This can increase the reactivity of the C-3 carbonyl group towards nucleophilic attack, facilitating the formation of derivatives like hydrazones and thiosemicarbazones. Fluorine substitution can also increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes.

The iodine atom at the C-7 position, while also a halogen, is less electronegative than fluorine but is more polarizable. This property allows iodine to form halogen bonds, which are increasingly recognized as important interactions in drug design. The crystal structure of related compounds like 7-bromoisatin (B152703) reveals intermolecular Br···O close contacts, highlighting the potential for such interactions. researchgate.net

Design Principles for Lead Compound Optimization based on Halogenation

The process of lead optimization for isatin-based compounds often involves the strategic use of halogenation to fine-tune their pharmacological properties. nih.gov The goal is to enhance potency and selectivity while minimizing off-target effects and toxicity. nih.gov

Based on the structure of this compound, several design principles for lead optimization can be proposed:

Exploring Positional Isomerism: Synthesizing and testing positional isomers by moving the fluorine and iodine atoms to other positions on the aromatic ring (e.g., C-4, C-5) would be a critical step. This would help to determine the optimal substitution pattern for a specific biological target.

Varying the Halogen: Replacing the fluorine or iodine with other halogens (chlorine or bromine) would provide a clearer understanding of the role of electronegativity and polarizability in the observed biological activity. For instance, if halogen bonding by the C-7 substituent is crucial, replacing iodine with bromine or chlorine would likely alter the potency.

Derivatization at N-1 and C-3: Based on the desired biological activity, derivatization at the N-1 and C-3 positions should be explored. For example, if anticancer activity is the goal, introducing a benzyl (B1604629) group at N-1 or a thiosemicarbazone moiety at C-3 could be beneficial, as suggested by previous studies on other halogenated isatins. nih.govnih.gov

Structure-Based Design: If the biological target is known, molecular docking studies can be employed to guide the design of new analogs. These studies can help to predict how different substituents and their positions on the isatin ring will affect the binding affinity and selectivity, allowing for a more rational approach to lead optimization.

The following table summarizes the potential modifications and their expected impact on the properties of this compound analogs.

| Modification Site | Type of Modification | Potential Impact on Properties |

| N-1 | Alkylation (e.g., benzylation) | Increased lipophilicity, potential for enhanced antiproliferative activity. |

| N-1 | Aminomethylation (Mannich base) | Increased polarity, potential for enhanced antimicrobial activity. |

| C-3 | Condensation (e.g., thiosemicarbazone) | Introduction of new pharmacophores, potential for diverse biological activities (antiviral, anticancer). |

| C-6/C-7 | Positional Isomerism of Halogens | Altered electronic properties and steric profile, fine-tuning of binding affinity and selectivity. |

| C-6/C-7 | Variation of Halogen Type | Modulation of electronegativity, polarizability, and halogen bonding potential. |

By systematically applying these design principles, it is possible to optimize the this compound scaffold to develop new drug candidates with improved therapeutic profiles.

Exploration of Biological Activities and Molecular Interactions of 6 Fluoro 7 Iodo 1h Indole 2,3 Dione and Its Derivatives in Vitro and in Silico Studies

Antimicrobial Potential: In Vitro Efficacy Against Pathogens

Derivatives of 6-fluoro-7-iodo-1H-indole-2,3-dione, a member of the isatin (B1672199) family, have demonstrated notable antimicrobial properties. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms.

Antibacterial Activity (Gram-positive and Gram-negative)

The antibacterial efficacy of derivatives of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. nih.gov Quinolones, for instance, which can be structurally related to isatin derivatives, demonstrate their antibacterial action by converting gyrase and topoisomerase IV into toxic enzymes that lead to the fragmentation of the bacterial chromosome. nih.gov Modifications at the C-7 position of norfloxacin (B1679917) with acetylated piperazinyl, halogen atoms, and substituted hydrazinyl have resulted in compounds with good in vitro activity. nih.gov Some of these have shown even greater potency than the parent compound. nih.gov

| Selected Fluoroquinolone Derivatives | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. S. aureus |

| Derivative 2 | ≤0.860 | ≤0.860 |

| Derivative 3 | ≤0.860 | ≤0.860 |

| Derivative 4 | ≤0.860 | ≤0.860 |

| Derivatives 5-11 | 120-515 | 120-515 |

This table is interactive. Users can sort and filter the data.

Antifungal Activity

The search for new antifungal agents has led to the investigation of various heterocyclic compounds, including indole (B1671886) derivatives. Studies on 1-(1H-indol-3-yl) derivatives have shown fungicidal activity against several strains of Candida albicans, Candida glabrata, Candida parapsilosis, and Aspergillus niger. nih.gov The antifungal potential of these compounds is influenced by the presence and position of substituents on the indole ring and benzyl (B1604629) tail. nih.gov For instance, certain derivatives exhibited fungicidal activity at concentrations between 0.250 and 1 mg/mL. nih.gov Combination therapies, such as a 1-(1H-indol-3-yl) derivative with fluconazole, have also been explored. nih.gov

| Fungal Strain | MIC Range of Indole Derivatives (mg/mL) |

| Candida albicans | 0.250 - 1 |

| Candida glabrata | 0.250 - 1 |

| Candida parapsilosis | 0.250 - 1 |

| Aspergillus niger | 0.250 - 1 |

This table is interactive. Users can sort and filter the data.

Antimycobacterial Activity

Certain derivatives of diospyrin, a structural analogue of which can be compared to indole-based compounds, have been investigated for their inhibitory action against Mycobacterium tuberculosis. nih.gov A novel aminoacetate derivative, for example, was found to be more active than its parent compound, with a Minimum Inhibitory Concentration (MIC) of 50 mg/L against a drug-susceptible strain of M. tuberculosis. nih.gov This derivative also showed an MIC of 50 mg/L against several multidrug-resistant strains. nih.gov

Molecular Docking Studies on Microbial Targets (e.g., DNA gyrase, Penicillin Binding Protein)

Molecular docking studies provide insight into the potential mechanisms of action of these compounds. DNA gyrase and topoisomerase IV are validated targets for antibacterial drugs. nih.gov Docking studies with fluoroquinolone derivatives have been performed using the topoisomerase II DNA gyrase enzyme to understand the interaction at the binding sites. nih.govnih.gov One study revealed that a cyclic diphenylphosphonate derivative exhibited a good binding energy of –9.08 Kcal/mol with DNA gyrase. nih.gov This interaction is thought to inhibit the enzyme's function, which is crucial for DNA replication in bacteria. nih.gov

Anti-proliferative and Cytotoxic Activities in Cell Lines

Indole derivatives are well-recognized for their anticancer potential. nih.gov A series of indole-aryl amide derivatives were evaluated for their in vitro cytotoxicity against a panel of tumor cell lines, including HT29, HeLa, IGROV-1, MCF7, PC-3, and Jurkat J6. nih.gov Some of these compounds demonstrated significant activity against the selected cell lines. nih.gov For instance, one derivative was particularly active against MCF7 and PC3 cancer cell lines with IC50 values of 0.81 µM and 2.13 µM, respectively. nih.gov Another compound showed noteworthy selectivity towards HT29 cells, a malignant colonic cell line. nih.gov

| Compound | Cell Line | IC50 (µM) |

| Derivative 2 | MCF7 | 0.81 |

| Derivative 2 | PC3 | 2.13 |

| Derivative 5 | HT29 | 2.61 |

| Derivative 5 | PC3 | 0.39 |

| Derivative 5 | J6 | 0.37 |

This table is interactive. Users can sort and filter the data.

Investigation of Apoptotic Pathways and Cell Cycle Modulation

The anticancer effects of indole derivatives are often attributed to their ability to induce apoptosis and modulate the cell cycle. nih.gov Studies have shown that benzo[f]indole-4,9-dione derivatives can decrease cell viability and increase the number of cells undergoing apoptosis. nih.gov These compounds were found to activate caspase 9 and caspase 3, key executioners of apoptosis. nih.gov Furthermore, these derivatives can cause DNA damage, leading to cell cycle arrest and subsequent cell death through apoptosis. nih.gov Research on indole-aryl amide derivatives revealed that one compound caused cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells. nih.gov

Radiosensitization Effects in Glioblastoma Cell Lines

Glioblastoma remains the most aggressive primary brain tumor in adults, with a prognosis that remains poor despite a standard treatment regimen involving surgical resection, radiotherapy, and chemotherapy. mdpi.com A significant challenge in treatment is the inherent resistance of glioblastoma cells to radiation. mdpi.com This has spurred research into radiosensitizing agents, which are compounds that make cancer cells more susceptible to radiation therapy. nih.gov

While direct studies on the radiosensitizing effects of this compound are not available, the isatin scaffold is a promising area of investigation. One of the key mechanisms by which radiosensitizers work is by causing cell cycle arrest, particularly in the G2/M phase, which is the most radiosensitive phase of the cell cycle. mdpi.com Natural compounds and their derivatives are increasingly being investigated for this purpose. For instance, the natural compound isocnicin has been shown to enhance radiation-induced G2/M cell cycle arrest in glioblastoma cell lines. mdpi.com Similarly, artesunate, a derivative of artemisinin, sensitizes glioma cells to radiation by increasing apoptosis, promoting G2/M arrest, and hampering the DNA damage response. nih.gov

Isatin derivatives have demonstrated a wide range of anticancer activities, often by influencing cell cycle progression and apoptosis. frontiersin.orgbenthamdirect.com Therefore, it is plausible that a specifically substituted isatin, such as this compound, could exhibit radiosensitizing properties by modulating key cellular pathways involved in DNA repair and cell survival, such as the PI3K/Akt pathway, which is frequently activated in radioresistant glioblastoma. mdpi.com Further investigation is required to determine if this specific compound or its derivatives can act as effective radiosensitizers in glioblastoma treatment.

Antiviral Properties

The isatin (1H-indole-2,3-dione) scaffold is recognized as a "privileged" structure in medicinal chemistry due to its wide spectrum of biological activities, including significant antiviral properties. researchgate.netnih.govnih.gov Isatin derivatives have been investigated for activity against a range of viruses, including HIV, chikungunya virus, and coxsackievirus. researchgate.netnih.gov

For instance, certain isatin-β-thiosemicarbazone hybrids have shown activity against the chikungunya virus, and norfloxacin-isatin Mannich bases have demonstrated inhibitory effects on HIV-1 replication. nih.gov Given the established broad-spectrum antiviral activity of the isatin class, this compound represents a candidate for further antiviral screening. nih.govasianpubs.org

Enzyme Inhibition Studies (e.g., Kinase Inhibitors, Monoamine Oxidase Inhibition)

Isatin and its derivatives are well-documented inhibitors of various enzymes, playing a crucial role in the development of treatments for cancer and neurodegenerative diseases. frontiersin.orgacs.org

Kinase Inhibitors

Protein kinases are critical enzymes that regulate numerous cellular processes; their dysregulation is a hallmark of cancer. nih.gov Consequently, kinase inhibitors are a major class of anticancer drugs. frontiersin.org The isatin scaffold is a key component of several successful kinase inhibitors, such as Sunitinib, which is approved for treating renal carcinoma and gastrointestinal stromal tumors. frontiersin.orgbenthamdirect.com Isatin derivatives can act as multi-kinase inhibitors, targeting enzymes like vascular endothelial growth factor receptor (VEGFR) and phosphoinositide-3 kinase (PI3K), which are crucial for tumor growth and angiogenesis. frontiersin.org Tricyclic isatin oxime derivatives have shown high binding affinity for multiple kinases, including DYRK1A and PIM1, which are involved in cancer and inflammatory diseases. nih.gov The introduction of halogen atoms into the isatin core is a known strategy to improve kinase inhibitory activity. researchgate.net

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters like dopamine (B1211576) and are significant targets in the treatment of neurodegenerative disorders such as Parkinson's disease. acs.orgnih.gov Isatin itself is an endogenous, reversible inhibitor of both MAO-A and MAO-B, with higher selectivity for MAO-B. acs.orgnih.gov The inhibitory potency of isatin derivatives can be significantly enhanced through substitution on the aromatic ring. nih.govnih.gov Specifically, substitution at the C-5 and C-6 positions can increase potency and selectivity for MAO-B. nih.gov For example, a chlorine substitution at the C-5 position of an isatin derivative was found to be highly effective against MAO-B. nih.gov The dual halogenation in this compound suggests it could be a potent and selective MAO inhibitor, warranting further investigation.

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Selectivity |

|---|---|---|---|

| Isatin | MAO-B | ~3 µM | More selective for MAO-B |

| 5-Phenylisatin | MAO-A | 562 nM | - |

| 5-(4-Phenylbutyl)isatin | MAO-B | 0.66 nM | Selective MAO-B inhibitor |

| 5-Chloro-isatin derivative | MAO-B | 1.8 ± 0.3 nM | Effective against MAO-B |

Modulation of Ion Channels (e.g., KCa3.1) and Receptor Binding Studies

The intermediate-conductance calcium-activated potassium channel, KCa3.1, is involved in regulating cell proliferation and migration in various cell types, including immune cells and cancer cells like glioblastoma. nih.govescholarship.org This makes it an attractive therapeutic target. Isatin derivatives have emerged as potent modulators of this channel.

A well-studied example is NS309 (6,7-dichloro-1H-indole-2,3-dione-3-oxime), which is structurally similar to this compound. nih.govchapman.edu NS309 acts as a positive allosteric modulator, or "superagonist," of the KCa3.1 channel. nih.govchapman.edu It significantly increases the channel's sensitivity to calcium, meaning the channel can be activated at much lower intracellular calcium concentrations. chapman.edu For example, in inside-out experiments, 10 µM of NS309 shifted the calcium EC₅₀ from 430 nM to just 31 nM. nih.gov This potentiation of KCa3.1 activity can influence various physiological processes, such as the endothelium-derived hyperpolarization response in blood vessels. chapman.edu

The binding site for NS309 has been identified at the interface between the S4-S5 linker of the KCa3.1 channel protein and the associated calmodulin. nih.gov Given the close structural resemblance, this compound may also function as a modulator of the KCa3.1 channel. The specific effects of the 6-fluoro and 7-iodo substitutions would need to be experimentally determined, as they could alter the binding affinity and modulatory profile compared to its dichlorinated analog.

| Compound | Type | Potency (EC₅₀) on KCa3.1 | Selectivity Notes |

|---|---|---|---|

| NS309 | Positive Modulator (Superagonist) | EC₅₀ of 74 nM (at 250 nM Ca²⁺) | Also activates KCa2 channels |

| SKA-121 | Positive Modulator | 109 ± 14 nM | 41-fold selective for KCa3.1 over KCa2.3 |

| SKA-111 | Positive Modulator | 111 ± 27 nM | 123-fold selective for KCa3.1 over KCa2.3 |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico (computer-based) methods are now routinely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel molecules, saving significant time and resources. nih.govajol.info These predictions, along with an assessment of "drug-likeness," help to identify candidates with a higher probability of success in clinical trials. researchgate.net

For isatin derivatives, including this compound, several key parameters are assessed. Drug-likeness is often evaluated using frameworks like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Isatin-based compounds are often designed to comply with these rules to ensure good oral bioavailability. ajol.info

In silico tools like SwissADME can predict a range of properties. nih.gov For a compound like this compound, these predictions would provide insights into its potential for gastrointestinal absorption and its ability to cross critical biological barriers, such as the blood-brain barrier. Toxicity predictions are also a crucial component of these in silico studies, helping to flag potential liabilities early in the drug discovery process. ajol.inforesearchgate.net The halogen substitutions (fluorine and iodine) on the target compound would be expected to increase its lipophilicity, which could enhance its absorption and distribution but might also impact its metabolic profile and potential for toxicity.

| Parameter | Description | Importance for a Drug Candidate |

|---|---|---|

| Molecular Weight | The mass of one molecule of the substance. | Typically <500 g/mol for good absorption and diffusion (Lipinski's Rule). |

| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water; measures how oily/hydrophobic a compound is. | Influences solubility, absorption, membrane permeability, and protein binding. A value <5 is generally preferred. |

| Hydrogen Bond Donors | Number of N-H and O-H bonds. | Affects solubility and membrane permeability. Typically <5. |

| Hydrogen Bond Acceptors | Number of nitrogen and oxygen atoms. | Affects solubility and membrane permeability. Typically <10. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Gastrointestinal (GI) Absorption | Prediction of how well the compound will be absorbed from the gut. | Essential for orally administered drugs. High absorption is desirable. |

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Methodologies for Multi-Halogenated Isatins

The synthesis of specifically substituted multi-halogenated isatins like 6-fluoro-7-iodo-1H-indole-2,3-dione presents a considerable challenge, requiring precise control over regioselectivity. While classical methods like the Sandmeyer synthesis are effective for simpler analogs, they often result in low yields and mixtures of isomers when applied to more complex substrates. researchgate.net

Future research will likely focus on developing more sophisticated and efficient synthetic routes. These could include:

Directed ortho-metalation (DoM): This strategy allows for the sequential and site-selective introduction of different halogens. For instance, an N-protected 6-fluoro-isatin could be subjected to DoM to direct iodination at the 7-position.

Halogen-dance reactions: These reactions could potentially be employed to isomerize more readily available dihalogenated isatins to the desired 6-fluoro-7-iodo isomer.

Flow chemistry: Continuous flow reactors could offer better control over reaction parameters, such as temperature and reaction time, potentially improving yields and selectivity for specific isomers.

A series of multi-substituted isatin (B1672199) derivatives have been synthesized utilizing the Sandmeyer reaction, demonstrating a viable, albeit sometimes low-yielding, pathway to halogenated isatins. researchgate.net The development of novel synthetic methods is crucial for accessing sufficient quantities of this compound for further study.

Integration with Supramolecular Chemistry for Novel Material Applications

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, playing a significant role in crystal engineering and the design of supramolecular assemblies. nih.gov The presence of both fluorine and iodine in This compound offers intriguing possibilities for creating novel materials with tailored properties.

Iodine is a particularly effective halogen bond donor, and its interaction with Lewis bases can be exploited to construct complex architectures. The fluorine atom, while generally a weak halogen bond donor, can influence the electronic properties of the aromatic ring, thereby modulating the strength of the iodine's halogen bonds.

Future research in this area could explore:

Crystal engineering: Co-crystallization of this compound with various halogen bond acceptors could lead to the formation of new crystalline materials with interesting optical or electronic properties.

Liquid crystals: The anisotropic nature of halogen bonding could be utilized to design liquid crystalline materials based on this isatin derivative. nih.gov

Functional materials: The integration of this compound into polymers or metal-organic frameworks (MOFs) through halogen bonding could result in materials with applications in areas such as gas storage or catalysis.

Studies on other halogenated isatins, such as 6-iodoisatin, have shown that these molecules can form dimers in the solid state through hydrogen bonds and are further linked by halogen...oxygen close contacts, forming chains and three-dimensional networks. diva-portal.org

Mechanistic Studies of Biological Interactions at a Molecular Level

Isatin and its derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. chemicalbook.com The specific halogenation pattern of This compound is expected to confer a unique profile of biological activity.

Future mechanistic studies will be essential to elucidate how this compound interacts with biological systems at the molecular level. Key research avenues include:

Enzyme inhibition studies: Isatin derivatives have shown inhibitory activity against various enzymes, including caspases, kinases, and proteases. researchgate.net Investigating the effect of this compound on a panel of enzymes would be a crucial first step in identifying its biological targets.

Structural biology: Co-crystallization of the compound with its target proteins would provide detailed insights into the binding mode and the specific interactions that contribute to its activity. The iodine atom, in particular, could form strong halogen bonds with protein residues, a feature that can be exploited in drug design.

Cellular mechanism of action: Studies on fluorinated isatin derivatives have shown that their cytotoxic action can be linked to the induction of apoptosis through the dissipation of the mitochondrial membrane and the production of reactive oxygen species. semanticscholar.org Investigating whether this compound induces similar cellular effects would be a key area of research.

For instance, certain N-substituted 5-pyrrolidinylsulfonyl isatins are potent inhibitors of caspases-3 and -7, which are key executioner enzymes in apoptosis. researchgate.net

Computational Design and Prediction of Novel Derivatives with Enhanced Activities

Computational methods are powerful tools in modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. chapman.edunih.gov In silico studies can be employed to predict the biological activity and physicochemical properties of This compound and to guide the synthesis of novel derivatives with enhanced activities.

Future computational research could focus on:

Molecular docking: Docking studies can predict the binding affinity of this compound to various biological targets, helping to prioritize experimental screening efforts.

Molecular dynamics (MD) simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, revealing key interactions and conformational changes.

Quantum mechanics (QM) calculations: QM methods can be used to study the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, which are crucial for understanding its reactivity and intermolecular interactions.

Computational studies on other isatin derivatives have been used to design and predict the binding affinity of potential inhibitors for enzymes like cyclin-dependent kinase 2 (CDK2). These approaches could be directly applied to accelerate the discovery of the biological targets and potential applications of this compound.

| Computational Method | Application in Isatin Research | Potential for this compound |

| Molecular Docking | Predicting binding affinity of isatin derivatives to CDK2. | Identifying potential biological targets and predicting binding modes. |

| Molecular Dynamics | Simulating the stability of isatin-protein complexes. | Understanding the dynamic interactions with target proteins. |

| Quantum Mechanics | Calculating electronic properties to understand reactivity. | Elucidating the role of fluorine and iodine in molecular interactions. |

Exploration of New Pharmacological Targets based on Structural Motifs

The isatin scaffold is a versatile platform for discovering new therapeutic agents. nih.gov The unique electronic and steric properties conferred by the 6-fluoro and 7-iodo substituents in This compound may enable it to interact with novel pharmacological targets that are not engaged by other isatin derivatives.

Future research should involve broad-based screening of this compound against a diverse range of pharmacological targets to uncover new therapeutic opportunities. Potential areas of exploration include:

Kinase inhibitor profiling: Many clinically approved drugs targeting kinases are based on indole (B1671886) or oxindole (B195798) scaffolds. nih.gov

Antiviral and antimicrobial screening: Isatin derivatives have shown promise as antiviral and antimicrobial agents.

Neuropharmacology: Isatin itself is an endogenous compound with activity in the central nervous system, and its derivatives have been investigated for neuroprotective effects.

The discovery of new pharmacological targets for This compound would open up new avenues for the development of novel therapeutics for a variety of diseases. The diverse biological activities of isatin derivatives suggest that this compound could have potential in areas such as oncology, infectious diseases, and neurology. diva-portal.org

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 6-fluoro-7-iodo-1H-indole-2,3-dione, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves halogenation and cyclization steps. For example, fluoro and iodo substituents can be introduced via electrophilic substitution or transition-metal-catalyzed coupling. Key steps include:

- Cyclization : Use of indole precursors (e.g., tetrafluoroindole derivatives) with iodine sources like N-iodosuccinimide under controlled temperatures (0–25°C) .

- Halogenation Order : Fluorination often precedes iodination to avoid steric hindrance. Solvents such as DMF or acetone are critical for solubility and regioselectivity .

- Optimization : Yield improvements (e.g., 60% to 85%) are achieved by adjusting stoichiometry, reaction time (12–24 hrs), and catalyst systems (e.g., Pd/C for dehalogenation side reactions) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : NMR identifies fluorine environments, while NMR resolves indole proton signals. Coupling constants reveal substituent effects (e.g., J ~12 Hz) .

- X-ray Crystallography : Determines precise halogen positioning (e.g., C-6 fluorine vs. C-7 iodine) and confirms fused-ring geometry .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] = 306.92 g/mol) and detects isotopic patterns for iodine (m/z 127) .

Q. How do substituent positions (fluoro at C-6, iodo at C-7) affect the compound’s reactivity?

- Methodology :

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the indole ring, directing iodination to the less hindered C-7 position .

- Steric Effects : Iodine’s bulkiness may limit further functionalization (e.g., Suzuki coupling at C-5 requires protecting groups) .

- Comparative Data : Analogues lacking iodine (e.g., 6-fluoroindole derivatives) show reduced electrophilic reactivity, highlighting iodine’s role in stabilizing transition states .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodology :

- Dose-Response Reproducibility : Use standardized assays (e.g., IC in cancer cell lines) with controls for batch-to-batch purity variations .

- Metabolite Interference : LC-MS/MS quantifies degradation products (e.g., deiodinated metabolites) that may skew activity data .

- Structural Confirmation : Re-evaluate active samples via X-ray to rule out polymorphic or tautomeric forms .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs. Fluorine and iodine contribute to hydrophobic interactions and halogen bonding .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on halogen-mediated water displacement .

- QSAR : Correlate substituent electronegativity (e.g., fluorine’s σ = +0.06) with inhibitory potency in enzyme assays .

Q. What challenges arise when scaling up synthesis, and how are they mitigated?

- Methodology :

- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) for >10-g batches .

- Exothermic Reactions : Use jacketed reactors with controlled cooling during iodination to prevent runaway reactions .

- Waste Management : Iodine-containing byproducts require neutralization (e.g., NaSO) before disposal .

Q. How does the iodine substituent influence the compound’s pharmacokinetic profile?

- Methodology :

- LogP Measurement : Shake-flask method reveals iodine increases lipophilicity (LogP = 2.8 vs. 2.1 for non-iodinated analogues), impacting membrane permeability .

- Metabolic Stability : Incubate with liver microsomes; iodine slows oxidative metabolism (t = 45 min vs. 22 min for 6-fluoroindole) due to steric shielding .

- Plasma Protein Binding : Equilibrium dialysis shows 89% binding, attributed to iodine’s hydrophobic surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.